
Glucosamine-15N (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucosamine-15N (hydrochloride): is a stable isotope-labeled compound, where the nitrogen atom in the glucosamine molecule is replaced with the nitrogen-15 isotope. This compound is widely used in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine. The molecular formula of Glucosamine-15N (hydrochloride) is C6H13NO5·HCl, and it has a molecular weight of 216.63 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glucosamine-15N (hydrochloride) typically involves the incorporation of nitrogen-15 into the glucosamine molecule. This can be achieved through various synthetic routes, including the use of nitrogen-15 labeled ammonia or other nitrogen-15 containing reagents. The reaction conditions often involve controlled temperatures and pH levels to ensure the efficient incorporation of the nitrogen-15 isotope .
Industrial Production Methods: Industrial production of Glucosamine-15N (hydrochloride) involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a solid form. The use of advanced equipment and techniques ensures the consistent quality and isotopic purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Glucosamine-15N (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents such as halogens or nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield glucosamine derivatives with additional oxygen-containing functional groups, while reduction may produce more reduced forms of glucosamine .
Scientific Research Applications
Chemistry: Glucosamine-15N (hydrochloride) is used in chemical research to study reaction mechanisms, isotope effects, and molecular interactions. Its stable isotope labeling allows for precise tracking and analysis of chemical processes .
Biology: In biological research, this compound is used to investigate metabolic pathways, enzyme activities, and cellular processes. The nitrogen-15 isotope provides a valuable tool for tracing nitrogen-containing compounds in biological systems .
Medicine: Glucosamine-15N (hydrochloride) is used in medical research to study the pharmacokinetics and pharmacodynamics of glucosamine-based drugs. It is also used in clinical studies to investigate the effects of glucosamine on joint health and other medical conditions .
Industry: In industrial applications, this compound is used in the production of dietary supplements, pharmaceuticals, and other products. Its stable isotope labeling provides a means for quality control and product verification .
Mechanism of Action
The mechanism of action of Glucosamine-15N (hydrochloride) involves its incorporation into various biochemical pathways. As a precursor to glycosaminoglycans and proteoglycans, it plays a crucial role in the synthesis of cartilage and other connective tissues. The nitrogen-15 isotope allows for detailed studies of these pathways, providing insights into the molecular targets and mechanisms involved .
Comparison with Similar Compounds
D-Glucosamine hydrochloride: The non-labeled version of the compound, commonly used in dietary supplements and medical research.
N-Acetyl-D-glucosamine: A derivative of glucosamine with an acetyl group, used in similar applications but with different properties.
D-Glucosamine-13C6 hydrochloride: Another stable isotope-labeled compound, where the carbon atoms are labeled with carbon-13
Uniqueness: Glucosamine-15N (hydrochloride) is unique due to its nitrogen-15 labeling, which provides specific advantages in research applications. The stable isotope allows for precise tracking and analysis of nitrogen-containing compounds, making it a valuable tool in various scientific fields .
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(15N)azanyl-3,4,5,6-tetrahydroxyhexanal;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6+;/m0./s1/i7+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOJBBMQJBVCMW-FGSAPNRJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)[15NH2])O)O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

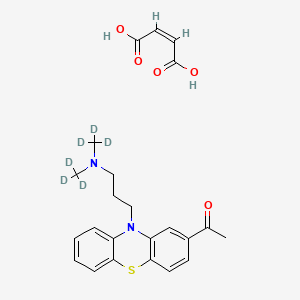
![Oxireno[h]quinoline,1a,2,3,7b-tetrahydro-,(1aS)-(9CI)](/img/new.no-structure.jpg)
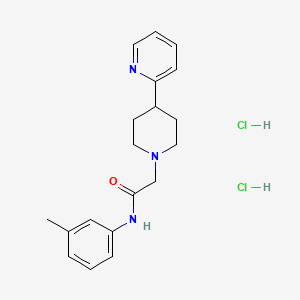

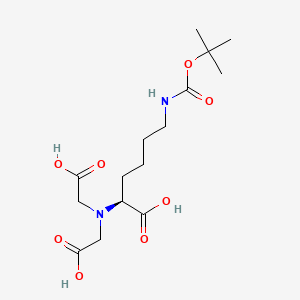
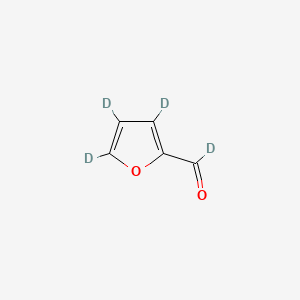

![1,3,3-Trimethyl-2-[(1E,3E)-3-methyl-6-(trimethylsilyl)-1,3-hexadien-5-yn-1-yl]-cyclohexene](/img/structure/B583402.png)
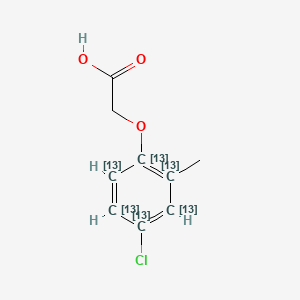
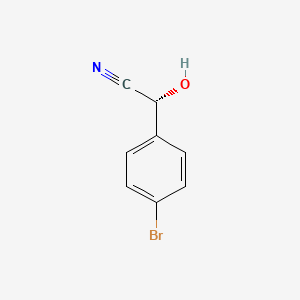
![N-acetyl-D-[1-13C]galactosamine](/img/structure/B583411.png)
![1-Phenoxy-4-[1,1,2,2-tetrafluoro-2-(4-phenoxyphenyl)ethyl]benzene](/img/structure/B583413.png)
![1,4-Diazaspiro[bicyclo[3.2.0]heptane-3,1'-cyclopropane]](/img/structure/B583414.png)
